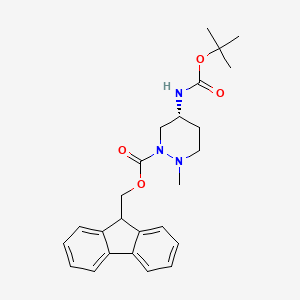
(9H-Fluoren-9-yl)methyl (R)-5-((tert-butoxycarbonyl)amino)-2-methyltetrahydropyridazine-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Fluoren-9-yl)methyl ®-5-((tert-butoxycarbonyl)amino)-2-methyltetrahydropyridazine-1(2H)-carboxylate is a complex organic compound that is often used in the field of organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a fluorenyl group, a tert-butoxycarbonyl-protected amine, and a tetrahydropyridazine ring. These structural features make it a valuable intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl ®-5-((tert-butoxycarbonyl)amino)-2-methyltetrahydropyridazine-1(2H)-carboxylate typically involves multiple steps:
Formation of the Fluorenyl Group: The fluorenyl group can be introduced through a Friedel-Crafts alkylation reaction using fluorenone and an appropriate alkylating agent.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Tetrahydropyridazine Ring: This step involves the cyclization of an appropriate precursor, often through a condensation reaction with hydrazine or a hydrazine derivative.
Final Coupling: The final step involves coupling the fluorenyl group with the protected amine and the tetrahydropyridazine ring under suitable conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the fluorenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted fluorenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (9H-Fluoren-9-yl)methyl ®-5-((tert-butoxycarbonyl)amino)-2-methyltetrahydropyridazine-1(2H)-carboxylate is used as an intermediate in the synthesis of complex organic molecules
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with proteins makes it a valuable tool in structural biology.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of various drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of (9H-Fluoren-9-yl)methyl ®-5-((tert-butoxycarbonyl)amino)-2-methyltetrahydropyridazine-1(2H)-carboxylate involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, affecting gene expression and protein synthesis. The protected amine group can undergo deprotection under physiological conditions, releasing the active amine, which can then interact with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (9H-Fluoren-9-yl)methyl ®-5-((tert-butoxycarbonyl)amino)-2-methylhexanoate
- (9H-Fluoren-9-yl)methyl ®-5-((tert-butoxycarbonyl)amino)-2-methylpentanoate
- (9H-Fluoren-9-yl)methyl ®-5-((tert-butoxycarbonyl)amino)-2-methylbutanoate
Uniqueness
Compared to similar compounds, (9H-Fluoren-9-yl)methyl ®-5-((tert-butoxycarbonyl)amino)-2-methyltetrahydropyridazine-1(2H)-carboxylate stands out due to its tetrahydropyridazine ring, which imparts unique chemical and biological properties. This ring structure enhances its stability and reactivity, making it more suitable for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C25H31N3O4 |
|---|---|
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl (5R)-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]diazinane-1-carboxylate |
InChI |
InChI=1S/C25H31N3O4/c1-25(2,3)32-23(29)26-17-13-14-27(4)28(15-17)24(30)31-16-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,17,22H,13-16H2,1-4H3,(H,26,29)/t17-/m1/s1 |
Clé InChI |
LGIGRGCAPWIQGV-QGZVFWFLSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CCN(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCN(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


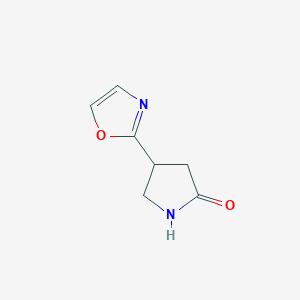
![2-(5,6-Difluoro-1H-benzo[d][1,2,3]triazol-1-yl)acetonitrile](/img/structure/B14890825.png)

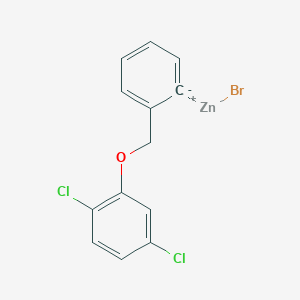
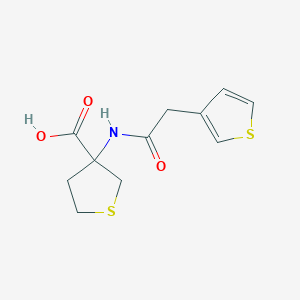
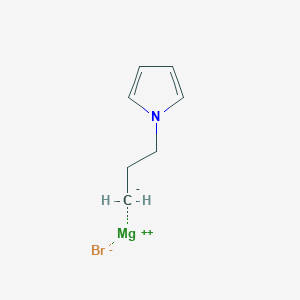
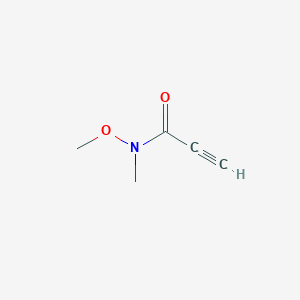
![(R)-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14890853.png)
![3-Fluoro-4-[(i-propyloxy)methyl]phenylZinc bromide](/img/structure/B14890859.png)
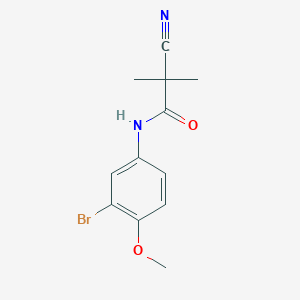
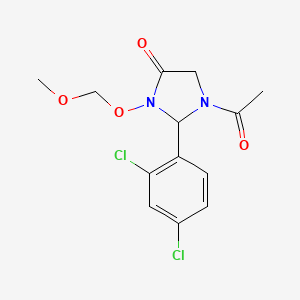
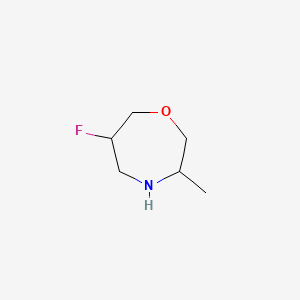

![4-Fluoro-2-[(4-ethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890893.png)
